A Comprehensive Technical Guide to (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery
For Immediate Release
This document provides an in-depth technical overview of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (CAS 21531-45-3), a valuable chiral building block for the synthesis of complex molecular architectures in the pharmaceutical and life sciences industries. This guide, intended for researchers, chemists, and drug development professionals, consolidates essential physicochemical, spectral, and safety data, alongside methodologies for its synthesis, purification, and analysis.
Molecular and Physicochemical Profile
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral organic compound featuring a cyclohexane ring substituted with a carboxylic acid and a hydroxyl group in a specific stereochemical configuration. This defined stereochemistry is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
Table 1: Core Properties of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 21531-45-3 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [2] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| IUPAC Name | (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid | ChemScene |
| Synonyms | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | ChemScene |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 130-132 °C (for the cis/trans racemic mixture) | [2] |
| Boiling Point | 307.9±35.0 °C (Predicted) | [2] |
| Density | 1.246±0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.71±0.13 (Predicted) | [2] |
| LogP | 0.6221 (Predicted) | [4] |
| Topological Polar Surface Area | 57.53 Ų | [4] |
Structural Identifiers:
-
SMILES: O[C@@H]1CCCC(O)=O
-
InChI: InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid typically involves a two-stage process: the synthesis of the racemic cis-3-hydroxycyclohexanecarboxylic acid followed by chiral resolution.
Synthesis of Racemic cis/trans-3-Hydroxycyclohexanecarboxylic Acid
A common and effective method for the preparation of the racemic precursor is the catalytic hydrogenation of m-hydroxybenzoic acid.
Experimental Protocol: Hydrogenation of m-Hydroxybenzoic Acid [2]
-
Reaction Setup: In a high-pressure autoclave, dissolve m-hydroxybenzoic acid (1.00 equiv) and sodium hydroxide (0.74 equiv) in water.
-
Catalyst Addition: Add Raney Nickel (approximately 17% by weight of the m-hydroxybenzoic acid).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 60 atm.
-
Reaction Conditions: Heat the mixture to 150 °C and stir overnight.
-
Work-up: After cooling and venting the autoclave, remove the Raney Nickel catalyst by filtration.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Purification: Extract the aqueous phase with a suitable organic solvent (e.g., tetrahydrofuran). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-hydroxycyclohexane-1-carboxylic acid as a white solid.
Caption: Synthesis of racemic 3-hydroxycyclohexanecarboxylic acid.
Chiral Resolution
The separation of the desired (1S,3R) enantiomer from the racemic mixture is a critical step. Diastereomeric salt formation using a chiral resolving agent is a widely employed and effective technique. Cinchonidine, a naturally occurring cinchona alkaloid, has been shown to be an effective resolving agent for 3-hydroxycarboxylic acids.[5][6][7]
Conceptual Protocol: Chiral Resolution with Cinchonidine
-
Salt Formation: Dissolve the racemic cis-3-hydroxycyclohexanecarboxylic acid and an equimolar amount of cinchonidine in a suitable solvent (e.g., ethanol, toluene).[6]
-
Diastereomeric Crystallization: Allow the solution to cool, promoting the selective crystallization of one diastereomeric salt (e.g., (1S,3R)-acid-cinchonidine salt). The choice of solvent can significantly influence the efficiency of the resolution.[6]
-
Isolation of Diastereomer: Isolate the less soluble diastereomeric salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of the Free Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.
-
Extraction and Purification: Extract the enantiomerically pure acid with an organic solvent, followed by drying and evaporation to yield the final product. The resolving agent can often be recovered from the aqueous layer for reuse.
Caption: Conceptual workflow for chiral resolution.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically between 10-13 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear in the range of 3.5-4.5 ppm. The remaining cyclohexyl protons would resonate in the upfield region, typically between 1.0-2.5 ppm.
-
¹³C-NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-185 ppm.[8][9] The carbon attached to the hydroxyl group (C-OH) would likely appear between 60-80 ppm. The other sp³ hybridized carbons of the cyclohexane ring would resonate in the 20-45 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl and carboxylic acid functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹.[9][10]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1760-1690 cm⁻¹.[9][10]
-
O-H Stretch (Alcohol): A broad absorption around 3500-3200 cm⁻¹ may be observed, potentially overlapping with the carboxylic acid O-H stretch.
-
C-O Stretch: Absorptions corresponding to the C-O single bonds of both the alcohol and carboxylic acid are expected in the 1320-1000 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the racemic 3-hydroxycyclohexanecarboxylic acid, predicted m/z values for various adducts have been calculated.[11]
-
[M+H]⁺: 145.08592
-
[M+Na]⁺: 167.06786
-
[M-H]⁻: 143.07136
Chiral High-Performance Liquid Chromatography (HPLC)
Determining the enantiomeric excess (e.e.) is critical. While a specific method for this compound is not published, methods for similar chiral carboxylic acids can be adapted. Polysaccharide-based chiral stationary phases (CSPs) are often effective.[12][13]
General Approach for Chiral HPLC Method Development:
-
Column: A chiral column such as CHIRALPAK® or CHIRALCEL® series, which are based on cellulose or amylose derivatives, would be a suitable starting point.[14]
-
Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol is commonly used. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape and resolution.[14]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically employed for compounds lacking a strong chromophore.
Applications in Drug Discovery and Development
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its rigid cyclohexane scaffold and defined stereocenters allow for the precise construction of complex three-dimensional structures, which is often a key factor in achieving high target affinity and selectivity.
While specific drug syntheses directly citing this CAS number are proprietary, its structural motif is found in a range of biologically active molecules. For instance, substituted cyclohexanecarboxylic acids are central components in compounds designed as therapeutic agents for modulating lipid and carbohydrate metabolism.[5] The related compound, (S)-3-cyclohexenecarboxylic acid, is a known raw material for the synthesis of the anticoagulant edoxaban, highlighting the importance of this class of compounds in medicine.[14]
The presence of both a carboxylic acid and a hydroxyl group provides two versatile handles for further chemical modification, enabling its incorporation into a lead molecule to optimize pharmacokinetic and pharmacodynamic properties.
Safety and Handling
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid should be handled in accordance with standard laboratory safety procedures.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
Precautionary Measures:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place. Keep the container tightly sealed. Recommended storage is often under refrigeration (2-8 °C).[4]
Conclusion
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a stereochemically defined building block of significant value to the medicinal chemistry and drug development community. Its well-defined structure and versatile functional groups make it an important intermediate for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive foundation of its properties and associated methodologies to support its effective use in research and development.
References
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
- 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0251605). (n.d.). NP-MRD.
- Cyclohexanecarboxylic acid, 1,3,4,5-tetrahydroxy-. (n.d.). NIST WebBook.
- IR: carboxylic acids. (n.d.). University of Calgary.
- 1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.).
- (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022. (n.d.). PubChem.
- WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds. (n.d.).
- 3-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | CID 5255726. (n.d.). PubChem.
- Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2. (n.d.). ChemicalBook.
- (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid. (n.d.). PubChem.
- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022). PMC.
- CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS. (n.d.). CORE.
- (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid | 21531-45-3. (n.d.). ChemicalBook.
- 3-hydroxycyclohexanecarboxylic acid (C7H12O3). (n.d.). PubChemLite.
- (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid. (n.d.). Sigma-Aldrich.
- 3D-WXC70749 - 1r3r-3-hydroxycyclohexane-1-carboxylic-acid. (n.d.). CymitQuimica.
- (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 13413125. (n.d.). PubChem.
- 122743-44-6 | (1S-trans)-3-Hydroxycyclohexane-1-carboxylic acid. (n.d.). ChemScene.
- Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (2002). PubMed.
- Cyclohexanecarboxylic acid. (n.d.). NIST WebBook.
- Cyclohexanecarboxylic acid. (n.d.). NIST WebBook.
- Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column. (2012). PubMed.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Enantioselective Synthesis – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax.
- (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid. (n.d.). MilliporeSigma.
- HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2025).
- Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies.
- High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral St
- Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
- CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method. (n.d.).
- Cinchonidine Base - Fine Chemical. (n.d.). Buchler GmbH.
Sources
- 1. (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid | 21531-45-3 [chemicalbook.com]
- 2. Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2 [chemicalbook.com]
- 3. (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 13413125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 6. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. PubChemLite - 3-hydroxycyclohexanecarboxylic acid (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
